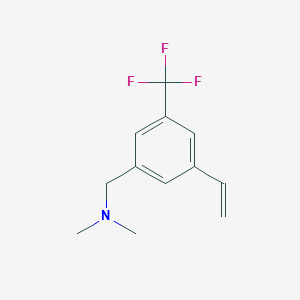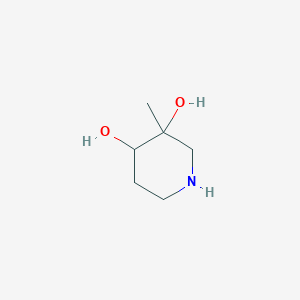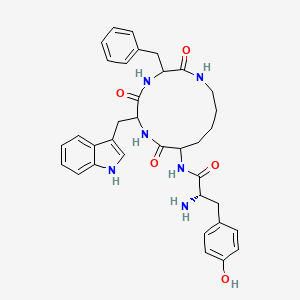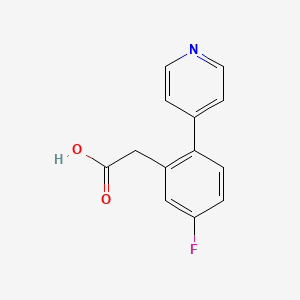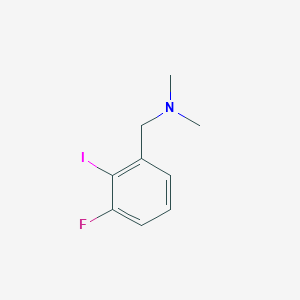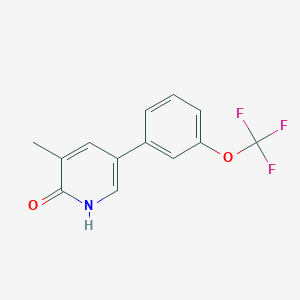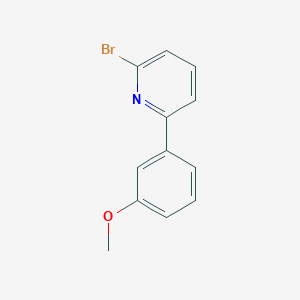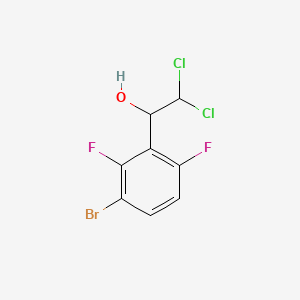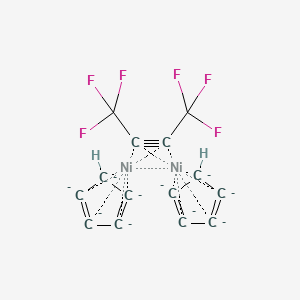
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is a complex organometallic compound with the molecular formula C₁₄H₁₀F₆Ni₂ This compound is notable for its unique structure, which includes two nickel atoms coordinated to cyclopentadienyl rings and a hexafluoro-2-butyne ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel typically involves the reaction of nickelocene (bis(cyclopentadienyl)nickel) with hexafluoro-2-butyne. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:
Ni(C5H5)2+CF3C≡CCF3→Ni2(C5H5)2(CF3C≡CCF3)
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can lead to the formation of nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the hexafluoro-2-butyne ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Dicyclopentadienyl(hexafluoro-2-butyne)dinickel has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to be used in studies of metal-ligand interactions and their biological implications.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: It is explored for its potential in materials science, particularly in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of Dicyclopentadienyl(hexafluoro-2-butyne)dinickel involves its ability to coordinate with various substrates through its nickel centers. The hexafluoro-2-butyne ligand provides a strong electron-withdrawing effect, which enhances the reactivity of the nickel centers. This makes the compound an effective catalyst in various chemical reactions, facilitating the formation and breaking of chemical bonds.
類似化合物との比較
Nickelocene (bis(cyclopentadienyl)nickel): Similar structure but lacks the hexafluoro-2-butyne ligand.
Dicyclopentadienyl(acetylene)dinickel: Similar structure but with an acetylene ligand instead of hexafluoro-2-butyne.
Uniqueness: Dicyclopentadienyl(hexafluoro-2-butyne)dinickel is unique due to the presence of the hexafluoro-2-butyne ligand, which imparts distinct electronic properties and reactivity. This makes it particularly useful in catalytic applications where strong electron-withdrawing effects are beneficial.
特性
分子式 |
C14H2F6Ni2-10 |
|---|---|
分子量 |
401.54 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1,1,1,4,4,4-hexafluorobut-2-yne;nickel |
InChI |
InChI=1S/2C5H.C4F6.2Ni/c2*1-2-4-5-3-1;5-3(6,7)1-2-4(8,9)10;;/h2*1H;;;/q2*-5;;; |
InChIキー |
YWGFJCAEXYOZGZ-UHFFFAOYSA-N |
正規SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.C(#CC(F)(F)F)C(F)(F)F.[Ni].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


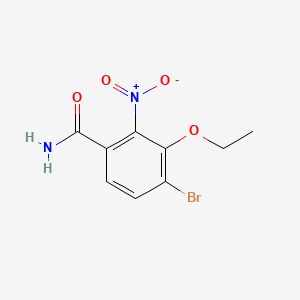
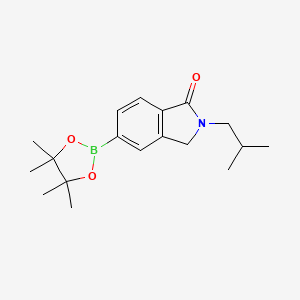
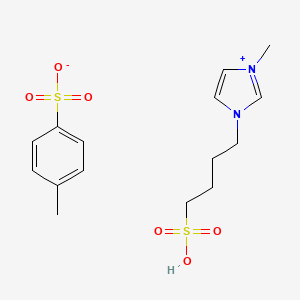
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
